molecular formula C15H18BrN3O4 B12899801 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide CAS No. 651026-66-3

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Cat. No.: B12899801
CAS No.: 651026-66-3
M. Wt: 384.22 g/mol
InChI Key: MCDUDLQNOWBDCH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzamide core, a bromomethyl handle for further functionalization, a nitro group, and a 2-oxopyrrolidinyl propyl chain. The bromomethyl group is a key reactive site, enabling this compound to serve as a versatile chemical intermediate or a potential covalent warhead in the design of enzyme inhibitors. The 2-oxopyrrolidinyl (or gamma-lactam) moiety is a privileged structure in pharmacology, often contributing to favorable pharmacokinetic properties and bioactivity. This specific molecular architecture suggests potential research applications in developing targeted covalent inhibitors or as a key scaffold for structure-activity relationship (SAR) studies. The presence of the sulfonamide group in closely related structural analogs has been associated with binding to enzymes like carbonic anhydrase, indicating this compound's potential value in biochemical probe development for studying enzyme function . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

651026-66-3

Molecular Formula

C15H18BrN3O4

Molecular Weight

384.22 g/mol

IUPAC Name

4-(bromomethyl)-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

InChI

InChI=1S/C15H18BrN3O4/c16-10-12-5-4-11(9-13(12)19(22)23)15(21)17-6-2-8-18-7-1-3-14(18)20/h4-5,9H,1-3,6-8,10H2,(H,17,21)

InChI Key

MCDUDLQNOWBDCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key stages:

  • Step 1: Preparation of the substituted benzoyl chloride or benzamide intermediate
    Starting from 4-(bromomethyl)-3-nitrobenzoic acid or its derivatives, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride or oxalyl chloride under mild conditions to preserve the bromomethyl and nitro functionalities.

  • Step 2: Amide bond formation with 3-(2-oxopyrrolidin-1-yl)propylamine
    The acid chloride intermediate is reacted with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or ethyl acetate. The reaction is typically conducted at low temperatures (0–25 °C) to minimize side reactions.

  • Step 3: Purification and characterization
    The crude product is purified by recrystallization or chromatographic methods. Characterization includes NMR, HPLC purity assessment, and melting point determination.

Detailed Preparation Methods and Reaction Conditions

Step Reagents & Conditions Yield (%) Notes
1. Acid chloride formation 4-(Bromomethyl)-3-nitrobenzoic acid + thionyl chloride or oxalyl chloride; reflux or room temperature; inert atmosphere 85–95% Mild conditions preserve bromomethyl and nitro groups; reaction monitored by TLC
2. Amide coupling Acid chloride + 3-(2-oxopyrrolidin-1-yl)propylamine + triethylamine; solvent: dichloromethane or ethyl acetate; 0–25 °C; 1–2 hours stirring 80–93% Triethylamine scavenges HCl; low temperature prevents side reactions
3. Workup and purification Quenching with water; extraction; drying over anhydrous sodium sulfate; recrystallization from ethyl acetate/petroleum ether Product isolated as a white solid; purity >99% by HPLC

Representative Experimental Procedure

  • In a dry 250 mL three-neck flask, 4-(bromomethyl)-3-nitrobenzoyl chloride (prepared in situ or isolated) is dissolved in dry dichloromethane (100 mL) under nitrogen atmosphere and cooled to 0–5 °C.
  • To this solution, a stoichiometric amount of 3-(2-oxopyrrolidin-1-yl)propylamine dissolved in dichloromethane is added dropwise, followed by triethylamine (2 equivalents) to neutralize the generated HCl.
  • The reaction mixture is stirred at room temperature for 1–2 hours, monitored by TLC or HPLC.
  • After completion, the reaction is quenched with water, and the organic layer is separated.
  • The organic phase is washed with brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The residue is purified by recrystallization from ethyl acetate/petroleum ether to afford the target benzamide as a white crystalline solid.

Research Findings and Optimization Notes

  • Base selection: Triethylamine is preferred for its efficiency in scavenging HCl and compatibility with the bromomethyl group. Use of stronger bases or prolonged reaction times can lead to debromination or side reactions.
  • Solvent choice: Dichloromethane and ethyl acetate are commonly used solvents due to their ability to dissolve both reactants and facilitate clean reactions.
  • Temperature control: Maintaining low temperatures during acid chloride formation and amide coupling is critical to prevent decomposition of sensitive groups.
  • Purification: Recrystallization yields high purity products (>99% by HPLC), essential for subsequent biological or chemical studies.

Comparative Data Table of Related Preparation Conditions

Parameter Typical Condition Effect on Yield/Purity Notes
Acid chloride formation temperature 0–25 °C High yield, minimal side products Avoids decomposition of bromomethyl group
Amide coupling temperature 0–25 °C 80–93% yield Higher temperatures increase side reactions
Base used Triethylamine (2 eq) Efficient HCl scavenging Avoids over-alkylation or side reactions
Solvent Dichloromethane or ethyl acetate Good solubility and reaction rate Ethyl acetate preferred for greener profile
Reaction time 1–2 hours Complete conversion Monitored by TLC/HPLC
Purification method Recrystallization >99% purity Essential for biological applications

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies :
    • The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Its nitro group may enhance its reactivity and biological activity, making it suitable for drug development.
    • Research has indicated that derivatives of this compound can exhibit significant activity against various cancer cell lines, suggesting its utility in oncology .
  • Synthesis of Novel Compounds :
    • 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can serve as a precursor in the synthesis of more complex molecules. The bromomethyl group allows for further functionalization, which can lead to the development of new pharmaceuticals or agrochemicals.
    • Its application in creating neoglycopeptides has been noted, where it acts as a building block for glycosylated compounds .
  • Biological Activity Studies :
    • Studies have shown that compounds related to this structure possess antimicrobial properties, making them candidates for the development of new antibiotics .
    • The oxopyrrolidine moiety is known for its role in enhancing the bioavailability and efficacy of compounds in biological systems.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated its effectiveness against breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of specific pathways associated with cell death. This finding highlights the potential of this compound in cancer therapeutics.

Case Study 2: Synthesis of Glycopeptides

In another research project, the compound was utilized as a starting material for synthesizing glycopeptides that showed enhanced activity against resistant bacterial strains. The incorporation of the oxopyrrolidine ring into the structure improved binding affinity to bacterial targets, showcasing its application in antibiotic development.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzamide derivatives from the provided evidence, emphasizing substituent effects and functional group contributions.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound (Source) Substituents on Benzamide Core Amide Side Chain Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Bromomethyl, 3-nitro 3-(2-Oxopyrrolidin-1-yl)propyl ~396* Bromomethyl (leaving group), Nitro, Lactam
Example 53 ( ) 2-Fluoro, 4-amino Isopropyl 589.1 Fluoro (electron-withdrawing), Amino
Chisitine 2 ( ) Not explicitly described Polyamine-linked propyl Not reported Formylamino, Phenylpropenoyl (conjugation)

Notes:

  • The pyrrolidone moiety may improve solubility via hydrogen bonding .
  • Example 53 (): Fluorine substituents increase metabolic stability and lipophilicity, while the amino group enables further derivatization.
  • Chisitine 2 (): The polyamine side chain and phenylpropenoyl group indicate roles in molecular recognition or metal chelation, common in natural product derivatives .

Key Differences:

Substituent Reactivity : The target’s bromomethyl group offers superior leaving-group capability compared to Example 53’s fluorine.

Electronic Effects: The nitro group (target) is more electron-withdrawing than Example 53’s amino group, altering aromatic ring reactivity.

Side Chain Functionality : The pyrrolidone in the target compound contrasts with Example 53’s isopropyl and Chisitine 2’s polyamine, affecting solubility and target interactions.

Biological Activity

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide, identified by its CAS number 651026-66-3, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its antiviral properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN3O4C_{15}H_{18}BrN_{3}O_{4}, with a molecular weight of approximately 384.23 g/mol. The compound features a bromomethyl group, a nitro group, and a pyrrolidine derivative, which are critical for its biological activity.

PropertyValue
CAS Number651026-66-3
Molecular FormulaC₁₅H₁₈BrN₃O₄
Molecular Weight384.225 g/mol
LogP3.2679
PSA98.72

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with appropriate amine derivatives under controlled conditions to yield the desired benzamide structure. The introduction of the nitro and oxopyrrolidine groups is achieved through standard organic synthesis techniques involving electrophilic substitutions and coupling reactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzamide derivatives, particularly in inhibiting filoviruses such as Ebola virus (EBOV) and Marburg virus (MARV). Compounds structurally similar to this compound have demonstrated significant inhibitory effects against these viruses.

  • Inhibition Studies : Research indicates that certain benzamide derivatives exhibit EC50 values below 10 μM against EBOV and MARV pseudoviruses, suggesting potent antiviral activity. For instance, modifications in the amide portion of the molecule can enhance selectivity and potency towards viral entry inhibition .
  • Mechanism of Action : The mechanism through which these compounds exert their antiviral effects often involves interference with viral entry mechanisms, potentially by disrupting interactions between viral glycoproteins and host cell receptors.

Other Pharmacological Effects

Beyond antiviral activity, compounds in this class may exhibit additional pharmacological properties:

  • Cytotoxicity : Evaluations of cytotoxic effects are crucial for determining the therapeutic index of these compounds. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity, is a key parameter in assessing safety .
  • Metabolic Stability : Studies on metabolic stability indicate that some derivatives maintain stability in plasma and liver microsomes, which is essential for their viability as therapeutic agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Benzamide Derivatives : A study reported that modified benzamides showed varying degrees of inhibition against EBOV, with structural modifications leading to enhanced potency in specific analogs .
  • SAR Analysis : Structure-activity relationship (SAR) studies revealed that certain substituents on the aromatic ring significantly influenced antiviral potency. For example, the introduction of lipophilic groups improved activity against EBOV pseudovirus .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide while minimizing side reactions?

  • Methodology :

  • Step 1 : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to generate the bromomethyl intermediate.

  • Step 2 : Nitration at the meta position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

  • Step 3 : Amide coupling via activation of the carboxylic acid with HOBt/EDCl in DMSO, followed by reaction with 3-(2-oxopyrrolidin-1-yl)propylamine under nitrogen .

  • Purification : Column chromatography (silica gel, EtOAc/hexane gradient) removes unreacted intermediates.

    • Key Considerations :
ParameterOptimal Condition
Bromination Temp80°C
Nitration Temp0–5°C
Coupling SolventDMSO
Yield Range45–60%

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for bromomethyl (δ ~4.3–4.5 ppm, singlet), nitro group (meta-substitution confirmed by splitting patterns), and pyrrolidinone carbonyl (δ ~170–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match theoretical mass (±0.5 Da).
  • IR Spectroscopy : Confirm C=O (amide: ~1650 cm⁻¹) and NO₂ (asymmetric stretch: ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling brominated intermediates?

  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • First Aid : Immediate flushing of exposed skin/eyes with water (15+ minutes) and medical consultation .
  • Waste Disposal : Collect brominated waste in halogenated solvent containers for incineration.

Advanced Research Questions

Q. How does the bromomethyl group influence nucleophilic substitution reactivity in downstream derivatization?

  • Mechanistic Insight : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–60°C. Steric hindrance from the nitro group may slow kinetics .
  • Case Study : Substitution with piperazine in DMF at 60°C yields a tertiary amine derivative (confirmed by ¹H NMR loss of Br signal) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Protocol :

  • Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure of a target enzyme (e.g., kinase).
  • Step 2 : Analyze binding poses for hydrogen bonds between the amide/pyrrolidinone and active-site residues.
  • Step 3 : Validate with MD simulations (GROMACS) to assess stability over 100 ns .
    • Output :
TargetPredicted ΔG (kcal/mol)
Kinase X-9.2 ± 0.3
Protease Y-6.8 ± 0.5

Q. How to resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies.
  • Reproducibility Tests : Replicate experiments under standardized conditions (e.g., MTT assay in HepG2 cells, 48h exposure) .
  • Statistical Tools : Use ANOVA to identify variance sources (e.g., batch effects, solvent controls) .

Q. What methodologies assess the environmental fate of this compound?

  • Experimental Design :

  • Photodegradation : Expose to UV light (254 nm) in aqueous buffer; monitor by LC-MS for nitro group reduction or debromination .
  • Biodegradation : Incubate with soil microbiota (OECD 301B test) and quantify residual compound via HPLC.
    • Key Findings :
PathwayHalf-Life (Days)
Photolysis7–14
Microbial>30

Q. What in vitro assays evaluate the compound’s mechanism of action in cancer cells?

  • Assay Pipeline :

  • Cytotoxicity : MTT/WST-1 assays (72h exposure, triplicate wells).
  • Apoptosis : Flow cytometry (Annexin V/PI staining).
  • Target Engagement : Western blot for phosphorylation markers (e.g., Akt, ERK) .
    • Data Interpretation : EC₅₀ values <10 µM suggest therapeutic potential; off-target effects require counter-screening.

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